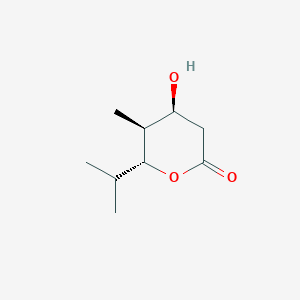
2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4S,5S,6R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:
Cyclization Reactions: Formation of the pyranone ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation and Isopropylation: Addition of methyl and isopropyl groups at specific positions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog without the tetrahydro, hydroxy, methyl, and isopropyl groups.
4-Hydroxy-2H-pyran-2-one: Lacks the tetrahydro, methyl, and isopropyl groups.
5-Methyl-2H-pyran-2-one: Lacks the tetrahydro, hydroxy, and isopropyl groups.
Uniqueness
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and isopropyl groups, along with the tetrahydro structure, makes it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(4S,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7-,9+/m0/s1 |
InChI Key |
GZGROEXVPWSNDV-ACLDMZEESA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)O[C@@H]1C(C)C)O |
Canonical SMILES |
CC1C(CC(=O)OC1C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



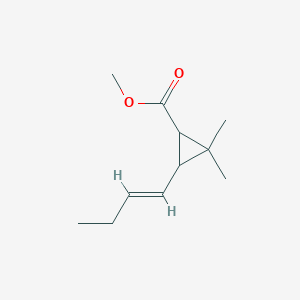
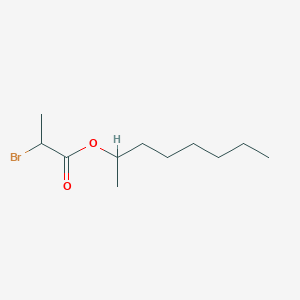
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

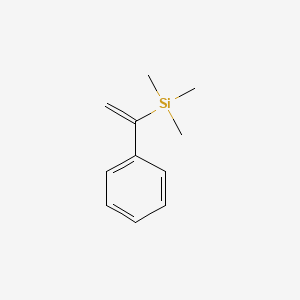
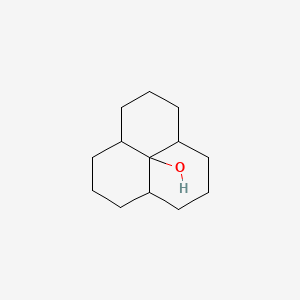
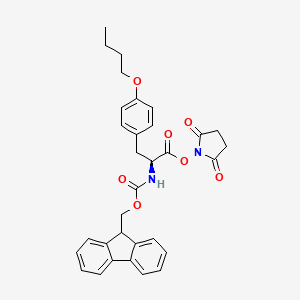
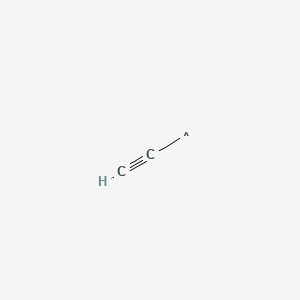


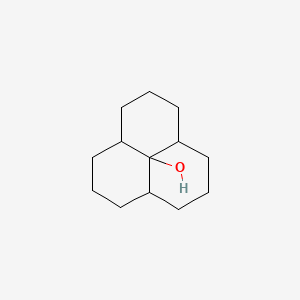
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
